

Application Notes and Protocols: Synthesis of the Daphnilongeridine Core Structure

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Compound of Interest

Compound Name: *Daphnilongeridine*

Cat. No.: *B15588723*

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These application notes provide a detailed overview of the key chemical reactions and protocols for the synthesis of the tetracyclic core of **Daphnilongeridine**, a complex member of the Daphniphyllum alkaloids. The synthesis is notable for its strategic construction of a unique 1-azaspiro[4.4]nonane bicyclic motif, a key structural feature of the daphlongeranine subfamily. The described route establishes two critical quaternary carbon centers.

The key transformations in this synthetic sequence are a three-step spirocyclization to form a key bicyclic intermediate and a subsequent intramolecular palladium-catalyzed cyclization to construct the tetracyclic core.

Key Chemical Reactions

The synthesis of the tetracyclic core of **Daphnilongeridine** hinges on two pivotal multi-step sequences:

- Three-Step Spirocyclization:** This sequence efficiently constructs the 1-azaspiro[4.4]nonane core. The key steps involve the formation of a nitron, a 1,3-dipolar cycloaddition with an alkyne, and a subsequent spirocyclization reaction. This strategy is crucial for establishing the first quaternary stereocenter.
- Intramolecular Pd-Catalyzed Cyclization:** Following the spirocyclization, a palladium-catalyzed intramolecular cyclization is employed to construct the remaining two rings of the

tetracyclic core. This reaction proceeds via a conjugate addition mechanism, selectively forming the desired tricycle from a carefully designed α -bromoacrylamide precursor.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of the **Daphnilongeridine** tetracyclic core.

Protocol 1: Synthesis of Spirocyclic Pyrrolidine (Intermediate for Spirocyclization)

This protocol details the initial steps toward the spirocyclic core, involving a metal-free oxidation followed by a thermal 1,3-dipolar cycloaddition.

- Reaction: Oxone-mediated oxidation and thermal 1,3-dipolar cycloaddition.
- Procedure:
 - To a solution of the starting hydroxylamine in a suitable solvent, add Oxone in portions at room temperature.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Upon completion, quench the reaction and extract the product with an organic solvent.
 - Dry the organic layer, concentrate under reduced pressure, and purify the crude nitron.
 - Dissolve the purified nitron and alkyne partner in a high-boiling point solvent (e.g., toluene).
 - Heat the mixture to reflux and monitor the reaction by TLC.
 - Upon completion, cool the reaction mixture and concentrate under reduced pressure.
 - Purify the resulting cycloadduct by column chromatography to yield the spirocyclic pyrrolidine.

Protocol 2: Intramolecular Palladium-Catalyzed Conjugate Addition

This protocol describes the crucial palladium-catalyzed cyclization to form the tricyclic product from the α -bromoacrylamide precursor.

- Reaction: Intramolecular Pd-catalyzed conjugate addition.
- Procedure:
 - To a degassed solution of the α -bromoacrylamide precursor in a suitable solvent (e.g., anhydrous acetonitrile), add the palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., P(2-furyl)₃).
 - Add a silver salt (e.g., Ag₂CO₃) and a hydrogen source (e.g., formic acid).
 - Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80 °C).
 - Monitor the reaction progress by LC-MS or TLC.
 - Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by flash column chromatography to afford the desired tricyclic product.

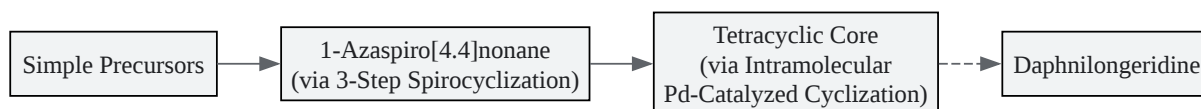
Quantitative Data Summary

The following table summarizes the quantitative data for key steps in the synthesis of the **Daphnilongeridine** tetracyclic core.

Step	Reaction	Key Reagents & Conditions	Product	Yield (%)
1	Three-Step Spirocyclization Sequence	1. Oxone; 2. Alkyne, Toluene, reflux; 3. Li-phosphonate	Spirocyclic phosphonate	>80 (for cycloaddition)
2	Intramolecular Pd-Catalyzed Cyclization	Pd(OAc) ₂ , P(2-furyl) ₃ , Ag ₂ CO ₃ , HCO ₂ H, MeCN, 80 °C	Tricyclic Product 4	71
3	Suzuki-Miyaura Coupling	Cyclopenteneboronic acid pinacol ester, Pd catalyst	α-cyclopentenyl enone 15	Facile
4	Hydrogenation	Rh/C, H ₂	α-cyclopentyl enone 16	Effective
5	Heck Reaction (alternative approach)	α-bromoacrylamide 20, Pd catalyst	Diene product	21 (low yield)

Visualizations

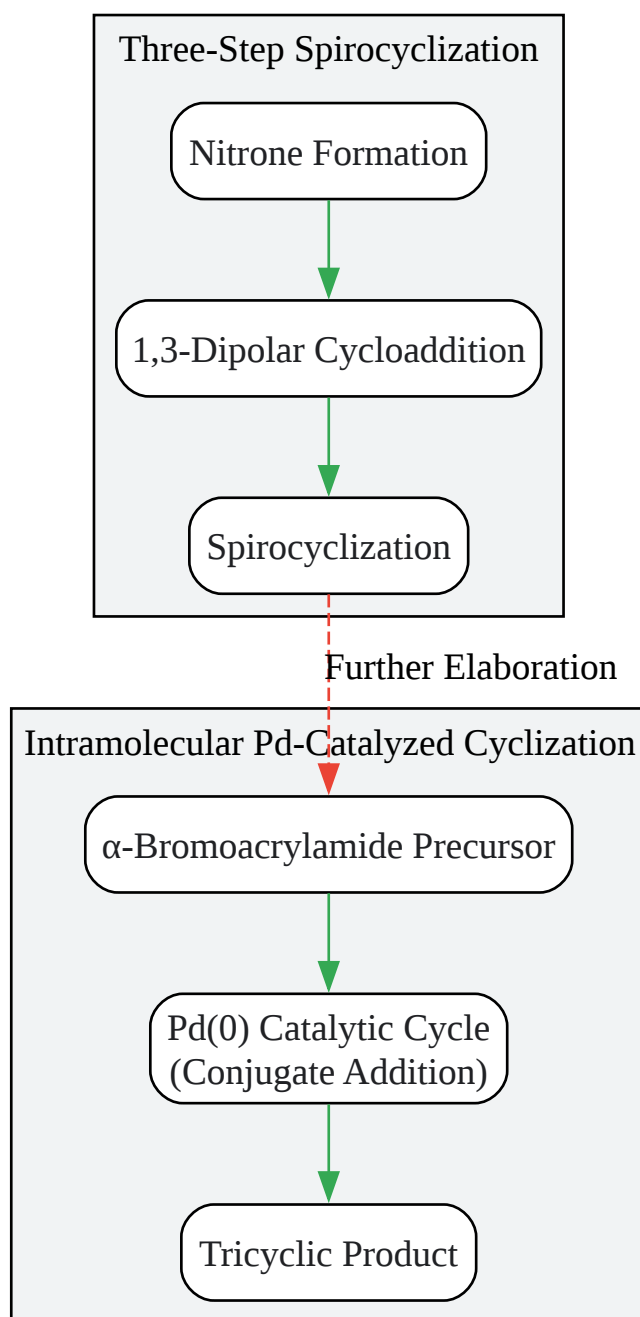
Diagram 1: Synthetic Strategy Overview



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Caption: Overview of the synthetic approach to the **Daphnilongeridine** core.

Diagram 2: Key Reaction Workflow



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